

"Methyl 2-(2-bromophenyl)acetate" CAS number 57486-69-8

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Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)acetate

Cat. No.: B057229

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An In-Depth Technical Guide to **Methyl 2-(2-bromophenyl)acetate** (CAS: 57486-69-8)

Introduction

Methyl 2-(2-bromophenyl)acetate, registered under CAS number 57486-69-8, is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.^[1] Its structure, featuring a reactive bromine atom on the phenyl ring and a versatile methyl ester group, makes it a valuable building block for constructing complex molecular architectures.^{[2][3]} This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its role in modern medicinal chemistry and materials science.

Physicochemical Properties & Specifications

Methyl 2-(2-bromophenyl)acetate is typically supplied as a clear, colorless to brown liquid or oil with a high degree of purity.^[4] Its physical and chemical properties are critical for its use in precise laboratory and industrial applications.

Property	Value	Source(s)
CAS Number	57486-69-8	[5]
Molecular Formula	C ₉ H ₉ BrO ₂	[5][6]
Molecular Weight	229.07 g/mol	[5][6]
Appearance	Liquid / Clear Oil	[4]
Purity	≥98%	[5]
Boiling Point	264.1°C at 760 mmHg	[1]
Flash Point	113.5°C - 114°C	[1]
Density	1.445 g/cm ³	[1]
Refractive Index	1.543	[1]
Storage	Store at room temperature	[5]

Synthesis and Mechanism

The most direct and common method for synthesizing **Methyl 2-(2-bromophenyl)acetate** is the Fischer esterification of its corresponding carboxylic acid, 2-bromophenylacetic acid.[2] This classic acid-catalyzed reaction is efficient, scalable, and relies on readily available starting materials.[7][8]

Principle: The Fischer Esterification

Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[7][9] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing water as it is formed.[7][10] The strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol.[7][9]

Caption: General scheme of Fischer Esterification.

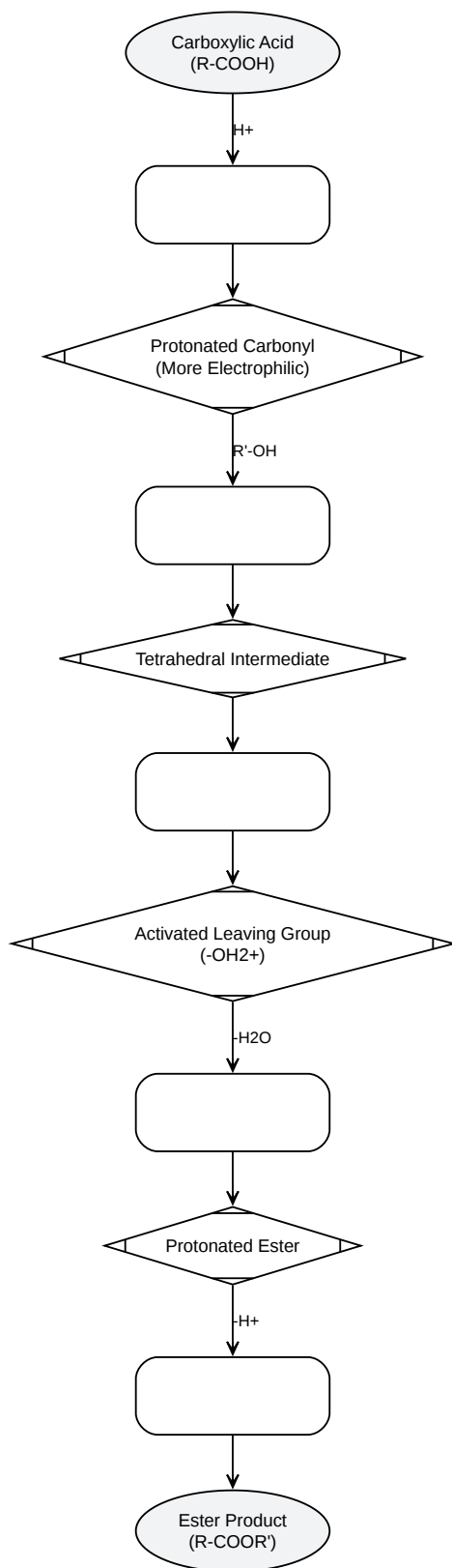
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[\[4\]](#)[\[11\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylacetic acid (e.g., 5.0 g, 23.1 mmol) in an excess of methanol (e.g., 50 mL).[\[4\]](#)
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (e.g., 5-10 drops). The addition is exothermic and should be done cautiously.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65°C , the boiling point of methanol) and maintain for 30-60 minutes.[\[4\]](#) Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up (Solvent Removal):** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[\[4\]](#)[\[11\]](#)
- **Extraction:** To the resulting residue, add water (e.g., 30 mL) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (e.g., 3 x 20 mL).[\[4\]](#)[\[11\]](#) The ester is significantly more soluble in the organic phase.
- **Washing:** Combine the organic layers. A wash with a saturated sodium bicarbonate (NaHCO_3) solution may be performed to neutralize any remaining acid, followed by a brine wash to remove residual water.
- **Drying and Isolation:** Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).[\[4\]](#) Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting clear oil is often of high purity (typically >99% yield).[\[4\]](#)[\[11\]](#) If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Mechanistic Rationale

The success of the Fischer esterification hinges on key mechanistic steps that enhance reactivity and control the reaction equilibrium.



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Caption: Key mechanistic steps of the Fischer Esterification.

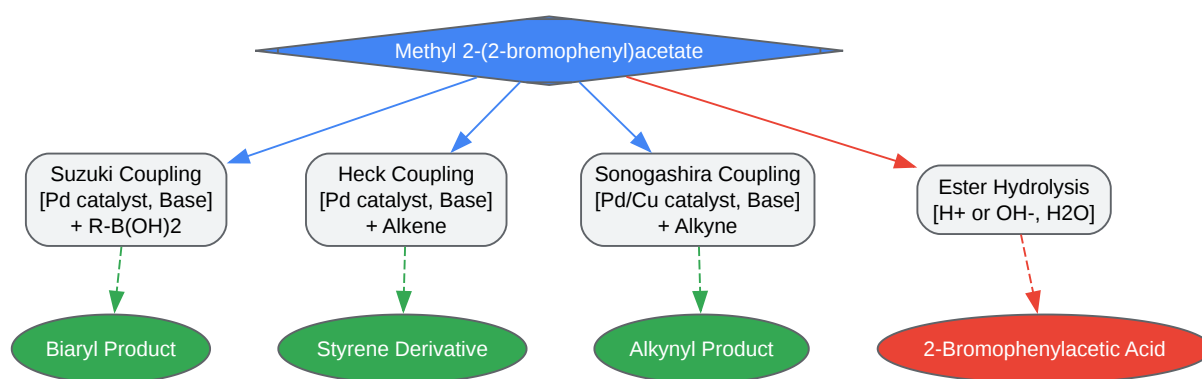
Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 2-(2-bromophenyl)acetate** lies in its dual reactivity. The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the ester moiety can be readily transformed into other functional groups.

Cross-Coupling Reactions at the C-Br Bond

The ortho-bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.^{[2][12]} This allows for the introduction of diverse substituents onto the phenyl ring, enabling the rapid assembly of complex molecular scaffolds.^[2]

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
- Heck Coupling: Reaction with alkenes to form substituted styrenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

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Caption: Synthetic transformations of **Methyl 2-(2-bromophenyl)acetate**.

Application Profile: A Key Building Block

This compound's utility is demonstrated by its application in synthesizing biologically active molecules and complex organic materials.

- **Pharmaceutical Intermediates:** It is a known reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of the antipsychotic drug Asenapine.[\[11\]](#)[\[13\]](#) This highlights its relevance in the development and analysis of pharmaceuticals that target serotonin and dopamine receptors.[\[11\]](#)[\[13\]](#)
- **Protein Degradation Building Blocks:** The molecule is classified within product families of protein degradation building blocks.[\[14\]](#) This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, a cutting-edge area of drug discovery aimed at targeted protein degradation.

Spectroscopic Characterization

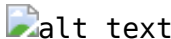
While raw spectral data is beyond the scope of this guide, a scientist confirming the identity and purity of **Methyl 2-(2-bromophenyl)acetate** would look for the following characteristic signals:

- **¹H NMR:** Distinct signals for the aromatic protons (multiplet, ~7.0-7.6 ppm), the singlet for the methylene protons (-CH₂-) adjacent to the carbonyl (~3.8 ppm), and the singlet for the methyl ester protons (-OCH₃) (~3.7 ppm).
- **¹³C NMR:** A signal for the carbonyl carbon (~170 ppm), signals for the aromatic carbons (including the carbon attached to bromine at ~122 ppm), a signal for the methylene carbon, and a signal for the methyl carbon.
- **IR Spectroscopy:** A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹.
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, providing definitive evidence of the compound's elemental composition.[\[6\]](#)

Safety, Handling, and Storage

Proper handling of **Methyl 2-(2-bromophenyl)acetate** is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[\[6\]](#)

GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed. [15] H315: Causes skin irritation. [6] [15] H319: Causes serious eye irritation. [6] [15] H335: May cause respiratory irritation. [6] [15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[16\]](#)[\[17\]](#)
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[16\]](#)[\[17\]](#)
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[15\]](#)[\[16\]](#)

Storage Recommendations

- Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[18\]](#)
- Store away from incompatible materials such as strong oxidizing agents.[\[17\]](#)

Conclusion

Methyl 2-(2-bromophenyl)acetate is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via Fischer esterification and, more importantly, its dual reactive sites make it a powerful tool for synthetic chemists. Its demonstrated use as a precursor in medicinal chemistry, particularly for neurologically active compounds and as a building block for protein

degraders, underscores its importance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for leveraging its full synthetic potential.

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